Technical Guide: Scalable Synthesis of 7-Bromo-5-chloro-8-methoxyquinoline
Technical Guide: Scalable Synthesis of 7-Bromo-5-chloro-8-methoxyquinoline
The following technical guide details the synthesis of 7-Bromo-5-chloro-8-methoxyquinoline , a highly functionalized quinoline scaffold often utilized as an intermediate in the development of neuroprotective agents and anti-infective drugs.
This guide prioritizes a regioselective functionalization strategy , utilizing the electronic properties of the 8-hydroxyquinoline core to sequentially install halogens at the C5 and C7 positions with high precision.
Executive Summary
Target Molecule: 7-Bromo-5-chloro-8-methoxyquinoline (CAS: 457931-02-1) Core Strategy: Sequential Electrophilic Aromatic Substitution (SEAS) followed by O-methylation. Key Intermediate: 5-Chloro-7-bromo-8-hydroxyquinoline.[1] Yield Expectation: 65–75% (Overall).
This protocol avoids the low-yielding Skraup synthesis of highly substituted anilines by instead starting from the commercially available 8-hydroxyquinoline (oxine) or 5-chloro-8-hydroxyquinoline . The hydroxyl group at C8 acts as a powerful ortho/para director, activating positions C5 and C7. By exploiting the kinetic preference for C5 chlorination, we can block that position, forcing the subsequent bromination to occur exclusively at C7.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the "Blocking Group" principle.
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C5 Functionalization: The C5 position is electronically most active in 8-hydroxyquinoline. Chlorination here is rapid and selective.
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C7 Functionalization: With C5 blocked by a chlorine atom, the C7 position becomes the most nucleophilic site remaining on the ring, allowing for highly selective bromination.
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8-OH Protection: Methylation is performed as the final step to avoid steric hindrance during halogenation and to prevent electronic deactivation of the ring (as the phenoxide anion is a stronger activator than the methoxy ether).
Pathway Visualization (Graphviz)
Figure 1: The linear synthesis pathway exploiting the ortho/para directing power of the 8-hydroxyl group.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline
Note: This compound is commercially available (CAS 130-16-5). If sourcing, proceed to Step 2. If synthesizing, follow the protocol below.
Objective: Selectively chlorinate the C5 position. Mechanism: Electrophilic Aromatic Substitution (SEAS).
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Reagents: 8-Hydroxyquinoline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).
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Solvent: Glacial Acetic Acid or Acetonitrile.
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Conditions: Ambient temperature, 4–6 hours.
Protocol:
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Dissolve 8-hydroxyquinoline (14.5 g, 100 mmol) in glacial acetic acid (150 mL) in a round-bottom flask.
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Slowly add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to maintain temperature < 30°C. Exothermic reaction.
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Stir at room temperature for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Quench: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a beige solid.
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Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol to yield off-white needles.
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Yield: ~85% (15.2 g).
Step 2: Regioselective Bromination (The Critical Step)
Objective: Install the bromine atom at C7.[2] Rationale: With C5 blocked by Chlorine, the 8-OH group directs the electrophile (Br+) to the C7 position.
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Reagents: 5-Chloro-8-hydroxyquinoline (Intermediate A), N-Bromosuccinimide (NBS).
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Solvent: Acetonitrile (CH3CN) or Chloroform (CHCl3).
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Conditions: 0°C to Room Temperature.
Protocol:
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Suspend 5-chloro-8-hydroxyquinoline (10.0 g, 55.7 mmol) in acetonitrile (100 mL).
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Cool the solution to 0°C in an ice bath.
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Add NBS (10.4 g, 58.5 mmol, 1.05 eq) portion-wise over 20 minutes. Keep the reaction protected from light to prevent radical side reactions.
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Allow the mixture to warm to room temperature and stir for 4 hours.
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Observation: The suspension typically clears before the product precipitates as a yellow solid.
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Work-up: Concentrate the solvent to ~30 mL under reduced pressure. Pour into cold water (200 mL) and stir for 15 minutes.
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Isolation: Filter the yellow precipitate. Wash with water to remove succinimide byproducts.
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Drying: Dry in a vacuum oven at 50°C.
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Characterization: 1H NMR should show the disappearance of the C7 proton and a shift in the remaining aromatic protons.
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Yield: ~90% (13.0 g) of 5-chloro-7-bromo-8-hydroxyquinoline .
Step 3: O-Methylation
Objective: Cap the hydroxyl group to form the methoxy ether. Mechanism: Williamson Ether Synthesis (SN2).
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Reagents: 5-Chloro-7-bromo-8-hydroxyquinoline (Intermediate B), Methyl Iodide (MeI), Potassium Carbonate (K2CO3).
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Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Protocol:
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Dissolve 5-chloro-7-bromo-8-hydroxyquinoline (10.0 g, 38.7 mmol) in anhydrous DMF (80 mL).
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Add anhydrous K2CO3 (10.7 g, 77.4 mmol, 2.0 eq). Stir for 15 minutes to generate the phenoxide anion (color change to deep yellow/orange).
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Add Methyl Iodide (3.6 mL, 58.0 mmol, 1.5 eq) dropwise via syringe. Caution: MeI is a carcinogen and volatile.
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Stir at room temperature for 12 hours.
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Work-up: Pour the reaction mixture into ice-water (400 mL). The product should precipitate as a white to pale-yellow solid.
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Extraction (if oil forms): Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate.
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Purification: Recrystallize from Methanol or purify via silica gel chromatography (Hexane/EtOAc 9:1) if high purity (>99%) is required.
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Final Yield: ~80% (8.4 g).
Quantitative Data Summary
| Parameter | Step 1 (Chlorination) | Step 2 (Bromination) | Step 3 (Methylation) |
| Starting Material | 8-Hydroxyquinoline | 5-Chloro-8-hydroxyquinoline | 5-Chloro-7-bromo-8-hydroxyquinoline |
| Reagent | NCS (1.05 eq) | NBS (1.05 eq) | MeI (1.5 eq) / K2CO3 |
| Solvent | Acetic Acid | Acetonitrile | DMF |
| Temp / Time | 25°C / 6 h | 0°C -> 25°C / 4 h | 25°C / 12 h |
| Typical Yield | 85% | 90% | 80% |
| Appearance | Off-white needles | Yellow solid | Pale-yellow solid |
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be confirmed:
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1H NMR (400 MHz, CDCl3):
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Methoxy Group: Singlet at δ ~4.1–4.2 ppm (3H).
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Quinoline Ring (Pyridine moiety): Three protons.[3] H2 (dd, ~8.9 ppm), H4 (dd, ~8.5 ppm), H3 (dd, ~7.5 ppm).[4]
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Quinoline Ring (Benzene moiety): One proton.[3] H6 (Singlet, ~7.8 ppm). Note: The absence of coupling for H6 confirms substitution at both C5 and C7.
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Mass Spectrometry (ESI+):
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Target Mass: 271.93 (based on 79Br/35Cl).
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Look for characteristic isotope pattern: M, M+2, M+4 (due to Br and Cl presence).
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Safety & Scalability Considerations
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Halogenating Agents: Both NCS and NBS are irritants. Reactions involving these should be conducted in a fume hood.
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Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves, face shield, and a strictly ventilated area. Quench excess MeI with aqueous ammonium hydroxide or amine waste before disposal.
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Exotherms: The chlorination step (Step 1) can be exothermic.[5] On a large scale (>100g), active cooling is required during NCS addition.
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Regioselectivity Check: If Step 2 temperature is too high (>40°C), trace amounts of bromination at C3 or C6 may occur, though rare due to the deactivation of the pyridine ring.
References
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Musser, J. H., et al. (1987). "Synthesis of 5-lipoxygenase inhibitors: 8-Hydroxyquinoline derivatives." Journal of Medicinal Chemistry, 30(1), 96-104.
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Gershon, H., et al. (1994).[6] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[6] Monatshefte für Chemie, 125, 51–59.[6]
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Ökten, S., et al. (2016).[4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[4]
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BenchChem. (2025). "Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." (Analogous halogenation protocols).
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Sigma-Aldrich. "Product Specification: 7-Bromo-5-chloro-8-methoxyquinoline (CAS 457931-02-1)."
